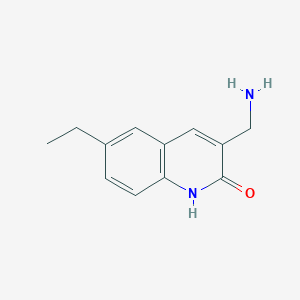
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an aminomethyl group at the 3-position and an ethyl group at the 6-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-aminobenzylamine, with an aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.
Example Synthetic Route:
Starting Materials: 2-aminobenzylamine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100°C).
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol, and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
科学的研究の応用
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions. Its ability to interact with specific enzymes and receptors makes it valuable in biochemical research.
Industrial Applications: The compound is used as an intermediate in the synthesis of other quinoline-based compounds. It is also explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the quinoline core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)-5-methylquinolin-2-one
- 3-(Aminomethyl)-7-chloroquinolin-2-one
- 3-(Aminomethyl)-6-methylquinolin-2-one
Uniqueness
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable scaffold for drug discovery and other applications.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
3-(aminomethyl)-6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(15)14-11/h3-6H,2,7,13H2,1H3,(H,14,15) |
InChIキー |
GXNVXSAZRNPTFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



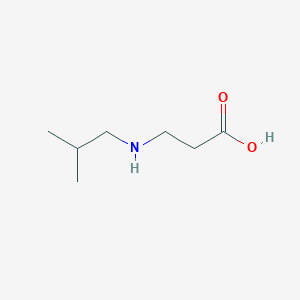
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
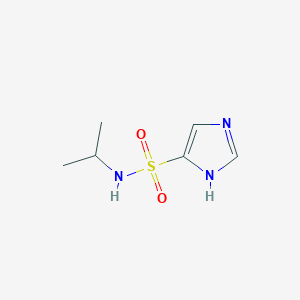

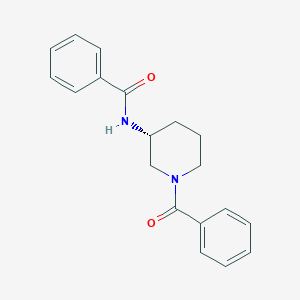
methanol](/img/structure/B13165657.png)


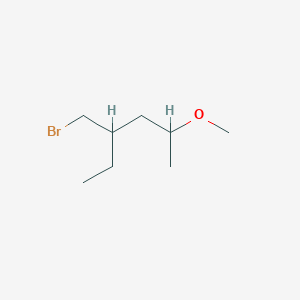

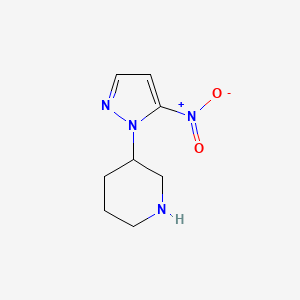

![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)
